Octyl cyclohex-3-ene-1-carboxylate
Description
Octyl cyclohex-3-ene-1-carboxylate is an ester derivative featuring an octyl chain esterified to a cyclohexene ring substituted at the 1-position. This compound’s structure combines the lipophilic octyl group with the unsaturated cyclohexene moiety, which may confer unique physicochemical and bioactive properties.
Properties
CAS No. |
92773-34-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
octyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
ALTHNUQGLAEYQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl cyclohex-3-ene-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with octanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Cyclohex-3-ene-1-carboxylic acid derivatives.
Reduction: Octyl cyclohex-3-ene-1-methanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Octyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural differentiator is the cyclohexene ring, which introduces steric hindrance and π-bond conjugation absent in linear esters like octyl acetate or octyl butyrate. Comparative analysis reveals:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Octyl cyclohex-3-ene-1-carboxylate | C₁₄H₂₂O₂ (inferred) | Ester, cyclohexene ring | Unsaturated cyclic backbone, octyl chain |
| Octyl acetate | C₁₀H₂₀O₂ | Ester (acetic acid derivative) | Linear structure, short acyl chain |
| Octyl butyrate | C₁₂H₂₄O₂ | Ester (butyric acid derivative) | Longer acyl chain, increased lipophilicity |
| β-Caryophyllene | C₁₅H₂₄ | Bicyclic sesquiterpene | Macrocyclic structure, no ester group |
The cyclohexene ring in this compound likely enhances rigidity and reduces volatility compared to linear esters, while the octyl chain maintains solubility in non-polar matrices .
Physicochemical Properties
The unsaturated cyclohexene ring significantly impacts properties such as boiling point, solubility, and stability:
| Property | This compound | Octyl acetate | Octyl butyrate | β-Caryophyllene |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~246 (estimated) | 172.26 | 200.32 | 204.36 |
| Volatility | Moderate (cyclic structure) | High | Moderate-High | Low (macrocyclic) |
| Solubility | Lipophilic | Lipophilic | Lipophilic | Lipophilic |
| Stability | Susceptible to ring-opening oxidation | Stable | Stable | Heat-sensitive |
The cyclic structure of this compound may reduce oxidative stability compared to saturated esters but improve compatibility with polymeric matrices .
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